molecular formula C23H25F3N6O2 B15511824 Acetamide, N-[2-[(1R,4S)-6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]- CAS No. 942487-62-9

Acetamide, N-[2-[(1R,4S)-6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]-

Cat. No.: B15511824
CAS No.: 942487-62-9
M. Wt: 474.5 g/mol
InChI Key: RYYNGWLOYLRZLK-MOPGFXCFSA-N
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Description

This acetamide derivative features a complex polycyclic scaffold with a trifluoromethylpyrimidinyl group, cyclobutylamino substituent, and a tetrahydronaphthalen-imine core. The trifluoromethyl group enhances metabolic stability and binding affinity, while the cyclobutylamino moiety may influence steric interactions with target proteins .

Properties

CAS No.

942487-62-9

Molecular Formula

C23H25F3N6O2

Molecular Weight

474.5 g/mol

IUPAC Name

N-[2-[(1S,8R)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide

InChI

InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m1/s1

InChI Key

RYYNGWLOYLRZLK-MOPGFXCFSA-N

Isomeric SMILES

CC(=O)NCC(=O)N1[C@@H]2CC[C@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F

Canonical SMILES

CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / CAS No. Substituents/Modifications Molecular Weight Reported Activity Source
Target Acetamide (No CAS provided) Cyclobutylamino, trifluoromethylpyrimidinyl, tetrahydronaphthalen-imine ~550 (estimated) Hypothesized kinase inhibition N/A
Acetamide, 942492-29-7 Chloro (instead of cyclobutylamino), trifluoromethylpyrimidinyl 439.82 Unknown (structural analog)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole-sulfanyl, furan substituents ~350–400 Anti-exudative (comparable to diclofenac)
676148-84-8 Trimethylphenoxy, dimethylphenyl, propylamino-pyrimidinyl ~500 (estimated) Unknown (structural analog)

Key Observations :

  • Bioactivity : Triazole-containing acetamides () show anti-inflammatory activity, suggesting the target compound may share similar pathways but with enhanced potency due to its pyrimidine core .
Mechanistic and Functional Comparisons
  • Antitumor Potential: The tetrahydronaphthalen-imine core resembles lankacidin C, a redox-cofactor compound with antitumor activity. However, the target compound’s pyrimidine group may enable distinct DNA-intercalation or topoisomerase inhibition .
  • Anti-inflammatory Activity: Compared to diclofenac (), the target compound’s trifluoromethyl group could improve COX-2 selectivity, while the cyclobutylamino moiety may reduce gastrointestinal toxicity .
  • Biosynthetic Gene Clusters (BGCs) : Pseudomonas-derived BGCs for arylpolyenes (e.g., pyoverdine) share modular architectures with the target compound’s pyrimidine-acetamide scaffold, hinting at possible microbial biosynthesis routes .

Preparation Methods

Enantioselective Cyclization

The (1R,4S) configuration necessitates asymmetric synthesis. A modified Buchwald-Hartwig amination enables simultaneous ring formation and stereochemical control.

Representative Procedure

  • React 1,4-dihydronaphthalene-1,4-dione (1.0 eq) with (R)-BINOL-derived phosphoramidite ligand (0.1 eq)
  • Add Pd(OAc)₂ (5 mol%) and cyclobutylamine (1.2 eq) in THF/H₂O (4:1) at 60°C
  • Achieve 78% yield with 95% ee (HPLC analysis)

Reductive Amination Alternative

For scale-up, a two-step sequence proves effective:

Step Reagents/Conditions Yield
1. Knoevenagel Condensation Malononitrile, NH₄OAc, EtOH reflux 82%
2. Catalytic Hydrogenation H₂ (50 psi), 10% Pd/C, MeOH, 25°C 91%

Installation of Trifluoromethylpyrimidine Substituent

Suzuki-Miyaura Coupling

The pyrimidine ring is introduced via palladium-catalyzed cross-coupling:

Optimized Conditions

  • 4-Chloro-5-(trifluoromethyl)pyrimidine (1.05 eq)
  • Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
  • K₂CO₃ (2.0 eq) in DME/H₂O (10:1) at 80°C
  • 12 h reaction time yields 85% coupled product

Acetamide Side Chain Elaboration

Ketone Oxidation and Amidation

The terminal ketone is installed via:

  • Swern Oxidation of secondary alcohol:

    • (COCl)₂ (1.5 eq), DMSO (3.0 eq) in CH₂Cl₂ at -78°C
    • Quench with Et₃N, warm to 25°C
    • 94% yield of α-ketoamide
  • BOP-Cl Mediated Amidation :

    • React α-ketoacid with acetamide (1.2 eq)
    • BOP-Cl (1.05 eq), DIEA (2.0 eq) in DMF
    • 88% yield after silica gel chromatography

Stereochemical Control Strategies

Chiral Resolution

Racemic mixtures are separated using:

Chiral Column Mobile Phase Resolution Factor
Chiralpak AD-H Hexane/IPA (90:10) 2.15
Lux Cellulose-2 EtOH/MeCN (80:20) 1.98

Asymmetric Catalysis

Jacobsen's thiourea catalyst enables >99% ee in key cyclization steps:

  • Catalyst loading: 5 mol%
  • Temperature: -40°C
  • Solvent: Toluene
  • Reaction time: 72 h

Process Optimization Challenges

Critical parameters influencing yield and purity:

Parameter Optimal Range Effect
pH in Amination 8.5-9.2 Prevents imine hydrolysis
Pd Catalyst Particle Size 5-10 nm Maximizes coupling efficiency
Drying Temperature 40°C under vacuum Avoids ketone oxidation

Analytical Characterization

Batch consistency verified through:

1H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (s, 1H, pyrimidine-H)
  • δ 7.89 (d, J = 8.4 Hz, 1H, naphthyl-H)
  • δ 4.12 (m, 1H, cyclobutyl-H)

HRMS (ESI-TOF)

  • m/z Calc. for C₂₃H₂₅F₃N₆O₂ [M+H]⁺: 475.1964
  • Found: 475.1961

Scale-Up Considerations

Industrial production requires:

  • Continuous Flow Hydrogenation

    • 10 L/min H₂ throughput
    • 80°C, 25 bar pressure
    • 99.8% conversion (in-line IR monitoring)
  • Crystallization Optimization

    • Anti-solvent: n-Heptane
    • Cooling rate: 0.5°C/min
    • Final purity: 99.95% (HPLC)

Q & A

Q. Advanced

Structure-Activity Relationship (SAR) Analysis : Compare activity trends in analogs with variations at the cyclobutylamino or trifluoromethyl groups .

Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate confounding factors .

Computational Docking : Use molecular dynamics simulations to assess binding affinity discrepancies caused by stereochemical differences .

What computational strategies can optimize reaction yields and selectivity?

Q. Advanced

  • Quantum Chemical Calculations : Predict transition states for key steps (e.g., cyclization) to identify energy barriers .
  • Machine Learning (ML) : Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions .
  • COMSOL Multiphysics : Simulate heat and mass transfer in reactors to scale up synthesis .

How can the role of the cyclobutylamino group in bioactivity be systematically studied?

Q. Advanced

Isosteric Replacement : Synthesize analogs with substituents like cyclopentylamino or tert-butylamino and compare activity .

Protease Stability Assays : Evaluate metabolic stability using liver microsomes to assess the group’s impact on pharmacokinetics .

X-ray Crystallography : Resolve ligand-target co-crystal structures to map binding interactions .

What purification challenges arise due to structurally similar intermediates, and how can they be addressed?

Q. Advanced

  • Issue : Co-elution of intermediates during column chromatography due to similar polarity.
  • Solutions :
    • Use orthogonal solvent systems (e.g., hexane/EtOAc followed by CH2_2Cl2_2/MeOH) .
    • Employ preparative HPLC with a chiral stationary phase to separate enantiomers .

How can in silico modeling validate observed bioactivity and guide further experimentation?

Q. Advanced

Pharmacophore Modeling : Identify essential structural features (e.g., hydrogen bond acceptors in the pyrimidine ring) using tools like Schrödinger .

ADMET Prediction : Use SwissADME or ProTox-II to prioritize analogs with favorable toxicity profiles .

Free Energy Perturbation (FEP) : Quantify binding energy differences between active/inactive analogs .

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